2-(benzo[d]thiazol-2-ylthio)butanoic acid
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Overview
Description
2-(benzo[d]thiazol-2-ylthio)butanoic acid is an organic compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzo[d]thiazol-2-ylthio)butanoic acid can be achieved through various synthetic pathways. One common method involves the reaction of benzo[d]thiazole-2-thiol with butanoic acid derivatives under specific conditions. The reaction typically requires the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated to reflux, allowing the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. industrial processes often optimize reaction parameters, such as temperature, pressure, and catalyst concentration, to enhance yield and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
2-(benzo[d]thiazol-2-ylthio)butanoic acid undergoes various chemical reactions, including:
Common Reagents and Conditions
Substitution: Various nucleophiles (amines, halides); reactions often require the presence of a base and are conducted in polar solvents.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, reduced derivatives.
Substitution: Substituted benzothiazole derivatives.
Scientific Research Applications
2-(benzo[d]thiazol-2-ylthio)butanoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(benzo[d]thiazol-2-ylthio)butanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects . The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
2-(benzo[d]thiazol-2-ylthio)butanoic acid can be compared with other benzothiazole derivatives:
2-(benzo[d]thiazol-2-ylthio)acetic acid: Similar structure but with an acetic acid moiety instead of butanoic acid.
2-(benzo[d]thiazol-2-ylthio)succinic acid: Contains a succinic acid moiety, leading to different chemical and biological properties.
N-(benzo[d]thiazol-2-yl)-2-(phenylamino)benzamides: Benzamide derivatives with distinct biological activities.
The uniqueness of this compound lies in its specific chemical structure, which imparts unique reactivity and biological properties compared to other benzothiazole derivatives .
Properties
IUPAC Name |
2-(1,3-benzothiazol-2-ylsulfanyl)butanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2S2/c1-2-8(10(13)14)15-11-12-7-5-3-4-6-9(7)16-11/h3-6,8H,2H2,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYKKOQIKRSOKTR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)SC1=NC2=CC=CC=C2S1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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